molecular formula C11H12F3NO3 B14176126 (S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid

(S)-2-Amino-4-(3-(trifluoromethoxy)phenyl)butanoic acid

Cat. No.: B14176126
M. Wt: 263.21 g/mol
InChI Key: XXWHKZICAUCGPQ-VIFPVBQESA-N
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Description

2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid backbone, and a trifluoromethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-(3-trifluoromethoxy-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the reaction of 3-trifluoromethoxy-benzaldehyde with a suitable amine to form an intermediate Schiff base, followed by reduction and subsequent carboxylation to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-amino-4-(3-trifluoromethoxy-phenyl)-butyric acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The amino group may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-(Trifluoromethyl)aniline: Shares the trifluoromethoxy group but differs in the overall structure.

    3-(Trifluoromethyl)benzylamine: Similar trifluoromethoxy group but with a different backbone.

    2-Amino-4-(3-(trifluoromethoxy)phenyl)pyridine: Similar functional groups but with a pyridine ring.

Uniqueness: 2-Amino-4-(3-trifluoromethoxy-phenyl)-butyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H12F3NO3

Molecular Weight

263.21 g/mol

IUPAC Name

(2S)-2-amino-4-[3-(trifluoromethoxy)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO3/c12-11(13,14)18-8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m0/s1

InChI Key

XXWHKZICAUCGPQ-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCC(C(=O)O)N

Origin of Product

United States

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